molecular formula C12H18O B131453 1-(4-Isobutylphenyl)ethanol CAS No. 40150-92-3

1-(4-Isobutylphenyl)ethanol

Cat. No. B131453
CAS RN: 40150-92-3
M. Wt: 178.27 g/mol
InChI Key: VLVILBSSXMZZCB-UHFFFAOYSA-N
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Description

1-(4-Isobutylphenyl)ethanol (IBPE) is a chemical compound that has been studied for its potential use in various chemical reactions and processes. It is a molecule of interest due to its structural similarity to ibuprofen, a well-known anti-inflammatory drug, and its potential applications in the synthesis of ibuprofen through different catalytic methods .

Synthesis Analysis

IBPE has been synthesized through a regioselective hydrocarboxylation reaction using a palladium complex catalyst system. This process involves the reaction of IBPE with carbon monoxide and water to produce 2-(4-isobutylphenyl) propionic acid, commonly known as ibuprofen. The synthesis is achieved under moderate reaction temperatures and pressures, with the reaction's efficiency being influenced by factors such as the pressure of carbon monoxide, the ratio of phosphine ligand to palladium, and the concentration of hydrochloric acid .

Another study reports the carbonylation of IBPE to ibuprofen in an aqueous/organic two-phase system using water-soluble palladium-phosphine complexes. The conversion and selectivity to ibuprofen were found to be high, with the reaction conditions and the nature of the added Bronsted acid significantly affecting the outcome. The study also proposed a catalytic cycle to explain the observed results .

Molecular Structure Analysis

The molecular structure of IBPE-related compounds has been investigated using various spectral techniques. For instance, a study on the synthesis of a 4H-pyran molecule derived from IBPE utilized FT-IR, 1H-NMR, 13C-NMR, and HR-Mass spectra to investigate the molecular structure. Single-crystal X-ray structural analysis revealed the "flattened-boat" conformation of the pyran ring. Computational methods using DFT-B3LYP with a 6-311++G(d,p) basis set were employed to study the vibrational spectrum and HOMO-LUMO of the compound, showing good agreement with experimental values .

Chemical Reactions Analysis

IBPE has been used as a substrate in various chemical reactions, including carbonylation to produce ibuprofen. The kinetics of this reaction were studied using a homogeneous PdCl2(PPh3)2/TsOH/LiCl catalyst system. A three-step reaction pathway was proposed, and the effects of various reaction parameters on the rate and performance of the semibatch reactor were investigated. An empirical model was derived to predict the concentration versus time profiles satisfactorily .

Physical and Chemical Properties Analysis

The physical and chemical properties of IBPE have been studied in the context of its solubility in mixed solvent systems. For example, the solubility of carbon dioxide in a mixture of 1-butyl-3-methylimidazolium tetrafluoroborate (bmim[BF4]) and IBPE was investigated, showing that the solubility of CO2 slightly decreased compared to its solubility in pure bmim[BF4]. The study highlighted that even similar molecules could affect the solubility of CO2 in different ways, depending on their structure .

In another study, isobutyl alcohol, a molecule structurally related to IBPE, was proposed as an entrainer for the dehydration of ethanol and 1-propanol. Vapor-liquid equilibrium (VLE) and vapor-liquid-liquid equilibrium (VLLE) data were obtained, and distillation sequences were proposed based on these findings .

The research on IBPE and related compounds demonstrates their significance in synthetic chemistry, particularly in the synthesis of pharmaceuticals like ibuprofen, and their potential applications in improving industrial processes.

Scientific Research Applications

Catalysis and Synthesis

  • Carbonylation Process : 1-(4-Isobutylphenyl)ethanol is used in carbonylation, a chemical reaction used extensively in organic synthesis. A study demonstrated its transformation into 2‐arylpropionic acids like ibuprofen using a PdCl2(PPh3)2/TsOH/LiCl catalyst system, achieving high reaction rates and selectivity (Seayad, Jayasree, & Chaudhari, 1999).
  • Regioselective Synthesis : Its application in the regioselective synthesis of ibuprofen via hydrocarboxylation has been reported, achieving near-specific synthesis under moderate conditions (Jang, Lee, Lee, & Kim, 1999).

Kinetics and Modeling

  • Kinetic Modeling : Research has been conducted on the kinetics of carbonylation of 1-(4-Isobutylphenyl)ethanol using a homogeneous catalyst system. This study proposed a three-step reaction pathway and developed an empirical model to predict the concentration-time profiles (Seayad, Seayad, Mills, & Chaudhari, 2003).

Green Chemistry Applications

  • Eco-Friendly Synthesis : Silver nanoparticles have been used for the catalytic synthesis of 1-(4-Isobutylphenyl)ethanol, an important intermediate in drug synthesis. This approach emphasizes minimizing waste and enhancing atom efficiency (Pawar, Patil, Mahulikar, & Zope, 2017).

Fluid Phase Behavior Studies

  • Ionic Liquid/Super Critical CO2 Mixtures : Investigations into the solubility of carbon dioxide in mixtures containing 1-(4-Isobutylphenyl)-ethanol have been conducted to explore the feasibility of reaction mediums combining ionic liquids and supercritical CO2 (Kühne, Calvo, Witkamp, & Peters, 2008).

Biocatalysis

  • Biocatalytic Applications : The biocatalytic production of various enantiomerically pure compounds, which are key intermediates in pharmaceuticals, involves the use of 1-(4-Isobutylphenyl)ethanol. Studies include the optimization of culture conditions for enhanced bioactivity and yield (Chen, Xia, Liu, & Wang, 2019).

Safety And Hazards

When handling 1-(4-Isobutylphenyl)ethanol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The synthesis of Ibuprofen from 1-(4-Isobutylphenyl)ethanol is a potential future direction . Another future direction could be the conversion of 1-(4-Isobutylphenyl)ethanol to 1-Chloro-1-(4-isobutylphenyl)ethane .

properties

IUPAC Name

1-[4-(2-methylpropyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVILBSSXMZZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960592
Record name 1-[4-(2-Methylpropyl)phenyl]ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isobutylphenyl)ethanol

CAS RN

40150-92-3
Record name 1-(4-Isobutylphenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40150-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4'-Isobutylphenyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040150923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(2-Methylpropyl)phenyl]ethan-1-ol
Source EPA DSSTox
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Record name Benzenemethanol, α-methyl-4-(-2methylpropyl)-
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Record name 1-(4'-ISOBUTYLPHENYL)ETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
218
Citations
EJ Jang, KH Lee, JS Lee, YG Kim - Journal of Molecular Catalysis A …, 1999 - Elsevier
Heterogeneous palladium catalysts were employed for the synthesis of 2-(4-isobutylphenyl) propionic acid (ibuprofen) by carbonylating 1-(4-isobutylphenyl) ethanol (IBPE) with carbon …
Number of citations: 25 www.sciencedirect.com
G Papadogianakis, L Maat… - Journal of Chemical …, 1997 - Wiley Online Library
(4‐Isobutylphenyl)ethanol (IBPE) was carbonylated to 2‐(4‐isobutylphenyl)propionic acid (ibuprofen) in an aqueous/organic two phase system using the water‐soluble Pd(tppts) 3 …
Number of citations: 72 onlinelibrary.wiley.com
EJ Jang, KH Lee, JS Lee, YG Kim - Journal of Molecular Catalysis A …, 1999 - Elsevier
The synthesis of 2-(4-isobutylphenyl) propionic acid (ibuprofen) by the hydrocarboxylation of 1-(4-isobutylphenyl) ethanol with carbon monoxide and water has been studied in the …
Number of citations: 50 www.sciencedirect.com
AM Seayad, J Seayad, PL Mills… - Industrial & engineering …, 2003 - ACS Publications
The kinetics of carbonylation of 1-(4-isobutylphenyl)ethanol (IBPE) were studied in a stirred semibatch reactor using a homogeneous PdCl 2 (PPh 3 ) 2 /TsOH/LiCl catalyst system. A …
Number of citations: 16 pubs.acs.org
E Kühne, ES Calvo, GJ Witkamp, CJ Peters - The Journal of Supercritical …, 2008 - Elsevier
To investigate the possibility of carrying out a reaction in the medium ionic liquid/supercritical CO 2 as mixed solvents, the solubility of carbon dioxide in the mixture 1-butyl-3-…
Number of citations: 26 www.sciencedirect.com
A Seayad, S Jayasree, RV Chaudhari - Catalysis letters, 1999 - Springer
Carbonylation of 1‐(4‐isobutylphenyl)ethanol has been studied using a homogeneous catalyst system consisting of PdCl 2 (PPh 3 ) 2 / TsOH/ LiCl. Higher reaction rates with TOF up to …
Number of citations: 39 link.springer.com
A Romeiro, ME Azenha, M Canle… - …, 2018 - Wiley Online Library
The accumulation of pharmaceuticals in the environment is of major concern, and efficient procedures are needed to eliminate them. Inorganic semiconductor photocatalysts, such as …
SJ Pawar, SY Patil, PP Mahulikar, VS Zope - Chemical Physics Letters, 2017 - Elsevier
Silver nanoparticles (AgNPs) were prepared and tested for the activity in the catalytic reduction of 4-nitrophenol to 4-aminophenol showing to be exceptionally active. Further, using …
Number of citations: 1 www.sciencedirect.com
G Verspui, G Papadogianakis, RA Sheldon - Catalysis today, 1998 - Elsevier
The water-soluble Pd(tppts) 3 complex (tppts=P(C 6 H 4 -m-SO 3 Na) 3 ) is an active catalyst for the carbonylation of benzylic type alcohols in aqueous/organic two-phase systems in the …
Number of citations: 51 www.sciencedirect.com
N Thakar, NF Polder, K Djanashvili, H van Bekkum… - Journal of …, 2007 - Elsevier
Deuteration in combination with multinuclear NMR spectroscopy was applied to elucidate the pathway of the CO bond scission of 1-(4-isobutylphenyl) ethanol (4-IBPE) to 4-…
Number of citations: 36 www.sciencedirect.com

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